molecular formula C9H15NO2 B1651032 Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1217977-76-8

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B1651032
CAS No.: 1217977-76-8
M. Wt: 169.22
InChI Key: PZYIEJIXPMWKPS-CSMHCCOUSA-N
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Description

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate is a constrained bicyclic proline analogue with a 7-azanorbornane skeleton. Its molecular formula is C₉H₁₅NO₂ (free base) and C₉H₁₆ClNO₂ as the hydrochloride salt (CAS: 1217814-87-3), with a molecular weight of 205.68 g/mol for the hydrochloride form . The compound features a rigid bicyclo[2.2.1]heptane framework, which enforces specific stereochemical and electronic properties, making it valuable in peptide synthesis and drug design .

Properties

IUPAC Name

ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-6-3-4-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7+,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYIEJIXPMWKPS-CSMHCCOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182474
Record name rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217977-76-8
Record name rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-Ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexene Carboxylic Acid as a Starting Material

A foundational four-step synthesis begins with cyclohex-3-enecarboxylic acid, as detailed in a 1995 protocol. The sequence involves:

  • Curtius Reaction : Conversion to an isocyanate intermediate via treatment with diphenylphosphoryl azide (DPPA) and triethylamine.
  • Stereoselective Bromination : Reaction with bromine in dichloromethane yields benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamate as the major diastereomer (dr > 4:1).
  • Intramolecular Cyclization : Sodium hydride-mediated elimination generates the bicyclic core, with the ester group introduced via subsequent alkylation.

This method achieves an overall yield of 28% but requires careful control of reaction conditions to minimize dimerization.

Stereochemical Outcomes

X-ray crystallography confirms the (1S,2S,4R) configuration arising from the transannular cyclization step, where the ester group occupies the exo position. Competing pathways leading to the (1R,2R,4S) enantiomer are suppressed by using enantiopure starting materials or chiral auxiliaries.

Palladium-Catalyzed Cross-Coupling and Hydrogenation

Suzuki-Miyaura Coupling

A 2012 Chinese patent (CN102633804A) outlines a route leveraging palladium catalysis:

  • Borylation : Treatment of 7-azabicyclo[2.2.1]hept-2-ene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 yields the corresponding boronic ester.
  • Cross-Coupling : Reaction with ethyl 2-bromoacetate under Suzuki conditions forms the ethyl ester precursor.
  • Hydrogenation : Catalytic hydrogenation (H2, PtO2) saturates the bicyclic system, affording the target compound in 65% yield over three steps.

Key Advantages :

  • Avoids harsh bromination conditions.
  • Enables late-stage functionalization for derivative synthesis.

Radical Cyclization and Functional Group Interconversion

Free Radical-Mediated Ring Closure

Hof et al. (2009) demonstrated the utility of N-sulfonyl precursors in radical cyclizations:

  • Precursor Synthesis : Ethyl 2-(N-sulfonylamino)cyclohex-3-enecarboxylate is treated with tributyltin hydride and AIBN.
  • Cyclization : The transient carbon radical undergoes 5-exo-trig cyclization, forming the bicyclic framework with >90% diastereoselectivity.
  • Esterification : Direct treatment with ethanol and HCl yields the ethyl ester.

This method’s reliance on stoichiometric tin reagents limits industrial applicability but remains valuable for small-scale enantioselective synthesis.

Asymmetric Synthesis via Chiral Pool Derivatives

Enantiopure 7-Azabicycloheptane-2-ol

A 2004 study utilized (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-ol as a chiral template:

  • Mitsunobu Reaction : Coupling with ethyl glyoxylate using DIAD and PPh3 installs the ester group with retention of configuration.
  • Oxidation-Reduction Sequence : TEMPO-mediated oxidation to the ketone followed by NaBH4 reduction ensures high enantiomeric excess (ee > 98%).

Yield : 42% over two steps, with purity confirmed by chiral HPLC.

Comparative Analysis of Methodologies

Method Starting Material Key Steps Yield Stereoselectivity
Curtius Rearrangement Cyclohex-3-enecarboxylic acid Bromination, Cyclization 28% dr 4:1
Suzuki Coupling 7-Azabicycloheptene Borylation, Cross-Coupling 65% ee > 99%
Radical Cyclization N-Sulfonyl precursor Tin-mediated cyclization 50% dr 9:1
Chiral Pool 7-Azabicycloheptane-2-ol Mitsunobu, Oxidation-Reduction 42% ee 98%

Critical Observations :

  • The Suzuki route offers superior yields and scalability but requires specialized catalysts.
  • Radical methods provide high diastereoselectivity but face reagent toxicity concerns.
  • Chiral pool approaches guarantee enantiopurity but depend on costly starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key Analogues :

Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (CAS: N/A) Substituent: Thien-2-yl group at C2. Ester Group: Methyl instead of ethyl. Stereochemistry: (1S,2R,4R) vs. (1S,2S,4R) in the target compound. Application: Used as a proline-α-amino acid chimera .

tert-Butyl (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 134003-84-2)

  • Additional Nitrogen: Contains a diazabicyclo framework.
  • Ester Group: tert-Butyl instead of ethyl.
  • Application: Intermediate in heterocyclic drug synthesis .

Ethyl (1R,2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 921755-43-3)

  • Skeleton Variation: 1-Azabicyclo vs. 7-azabicyclo.
  • Stereochemistry: (1R,2S,4R) enantiomer .

Table 1: Structural Comparison

Compound Substituent Ester Group Skeleton Stereochemistry
Ethyl (1S,2S,4R)-7-azabicyclo[...] None Ethyl 7-azabicyclo[2.2.1] (1S,2S,4R)
Methyl (1S,2R,4R)-2-(thien-2-yl)-[...] Thien-2-yl at C2 Methyl 7-azabicyclo[2.2.1] (1S,2R,4R)
tert-Butyl (1R,4R)-2,5-diazabicyclo[...] None tert-Butyl 2,5-diazabicyclo[2.2.1] (1R,4R)

Physical and Chemical Properties

  • Melting Points: Ethyl (1S,2S,4R)-7-azabicyclo[...] hydrochloride: Not explicitly reported, but similar bicyclic esters (e.g., methyl derivatives) melt at 128–166°C . Methyl (1S,2R,4R)-2-(thien-2-yl)-[...]: 128–130°C for enantiopure forms .
  • Boiling Points :
    • Ethyl derivative (predicted): 234.1°C .
    • Methyl analogues: Lower due to smaller ester groups (e.g., ~200°C) .
  • Spectroscopic Data :
    • IR : Ethyl ester C=O stretch at ~1730 cm⁻¹, similar to methyl esters .
    • NMR : Bicyclic protons appear as complex multiplets (δ 1.2–3.7 ppm) .

Q & A

Q. Key Data :

DerivativeAmide Nitrogen Pyramidalization (°)MethodReference
N-benzoyl-2-phenyl30X-ray/DFT
N-acetyl-2-phenyl18DFT

Advanced: How to resolve contradictions in synthetic yields for 7-azabicyclo[2.2.1]heptane derivatives?

Answer:
Discrepancies arise from catalyst choice and reaction scalability :

  • Low-yield routes (18%) rely on PtO₂-catalyzed hydrogenation, while high-yield routes (36%) use Pd-bisimidazol-2-ylidene complexes for cross-coupling amination .
  • Optimization : Scale-up to 40 grams is achievable via asymmetric Diels-Alder reactions starting from chiral oxazolones (e.g., derived from R-glyceraldehyde) .

Advanced: What experimental strategies validate the incorporation of this compound into bioactive peptides?

Answer:

  • Solid-Phase Peptide Synthesis (SPPS) : Incorporate methyl (1S,2S,4R)-N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-carboxylate into dipeptides using Fmoc chemistry.
  • Biological Assays : Improved metabolic stability (e.g., 3-fold longer half-life vs. proline-containing peptides) in thrombin and HIV-1 protease inhibitors .

Methodological: How to design HPLC protocols for enantiomer resolution of similar bicyclic amino acids?

Answer:

  • Column : Chiralpak AD-H or OD-H for high enantioselectivity.
  • Mobile Phase : Hexane/isopropanol (85:15 to 95:5) with 0.1% trifluoroacetic acid.
  • Flow Rate : 1–2 mL/min, with detection at 220 nm .

Data Contradiction: Why do computational and experimental conformational analyses sometimes diverge?

Answer:

  • Solvent Effects : DFT calculations often assume gas-phase conditions, whereas X-ray data reflect solid-state packing.
  • Example : The calculated β-turn propensity for (1S,2S,4R)-N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane differs by 15% from crystallographic data due to intermolecular H-bonding in the solid state .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate

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